Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate
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Overview
Description
Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate is a chemical compound with the molecular formula C8H10BrN3O2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features both bromine and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromo-3-chloropyrazine-2-carboxylate with dimethylamine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents might include lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyrazine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-6-bromopyrazine-2-carboxylate
- Methyl 3-bromo-6-chloropyrazine-2-carboxylate
- Ethyl 6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate is unique due to the presence of both bromine and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C8H10BrN3O2 |
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Molecular Weight |
260.09 g/mol |
IUPAC Name |
methyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H10BrN3O2/c1-12(2)7-6(8(13)14-3)11-5(9)4-10-7/h4H,1-3H3 |
InChI Key |
LUDBFTINYRPZDE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(N=C1C(=O)OC)Br |
Origin of Product |
United States |
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